molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No.: B147468
CAS No.: 9011-13-6
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
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Description

Styromal is a trade name for a copolymer of styrene and maleic anhydride (CAS Number 9011-13-6) . This chemical is supplied as an off-white powder or flakes and is characterized by its use in various research and industrial fields, such as the formulation of inks, paints, varnishes, coatings, and in the treatment of paper and leather . Beyond its industrial polymer applications, this compound is of significant interest in biomedical research. It has been investigated as an intravasal implant for its potential as an antifertility agent in male contraception, acting as a reversible scopic method . Researchers value this compound for its unique physicochemical properties, which allow it to form a controlled-release matrix in physiological environments. The primary mechanism of action in this context is believed to be the creation of a physical and chemical barrier within the vas deferens, which disrupts the function and viability of sperm passing through the tract. This product is labeled "For Research Use Only" (RUO). It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material in accordance with good laboratory practices and refer to the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

furan-2,5-dione;styrene
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InChI

InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H
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InChI Key

WOLATMHLPFJRGC-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
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Molecular Formula

C12H10O3
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Related CAS

128162-14-1, 106209-33-0, 68910-21-4, 112020-31-2, 862736-37-6, 9011-13-6, 9011-13-6 (Parent)
Record name Maleic anhydride-styrene block copolymer
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Record name Maleic anhydride-styrene alternating copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, C12-28-alkyl esters
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Record name Maleic anhydride-styrene graft copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, alternating, diblock
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Record name Maleic anhydride-styrene copolymer
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Record name 2,5-Furandione, polymer with ethenylbenzene, sodium salt
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DSSTOX Substance ID

DTXSID50911339
Record name Furan-2,5-dione--ethenylbenzene (1/1)
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Molecular Weight

202.21 g/mol
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Physical Description

Off-white powder or flakes with a styrene-like odor; [Total Petrochemicals MSDS]
Record name Styrene-maleic anhydride copolymer
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CAS No.

25736-61-2, 42912-79-8, 9011-13-6, 109768-17-4
Record name 2,5-Furandione, polymer with ethenylbenzene, sodium salt
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Record name Styromal
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Preparation Methods

Reaction Mechanism and Regioselectivity

The one-pot synthesis of α-alkyl styrenes from natural precursors like estragole and safrole involves a bromination-elimination-nucleophilic substitution sequence. Bromine (1.3 equiv) reacts with estragole at −78°C in dichloromethane (DCM), forming dibrominated intermediates. Subsequent treatment with nucleophiles (e.g., amines, azides) in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) induces an E2 elimination, yielding α-alkyl styrenes. This method achieves regioselectivity through a spiro[2.5] intermediate, favoring rearranged adducts due to steric and electronic stabilization.

Table 1: Yield Optimization for α-Alkyl Styrenes

NucleophileBaseTemperature (°C)Yield (%)
AnilineKOtBu2272
AzideDBU2268
ThiophenolKOtBu2265

Scalability and Limitations

This method produces 28 distinct α-alkyl styrenes with yields exceeding 65%. However, electron-rich substrates are required, limiting applicability to styrenes with methoxy or alkyl substituents. Scalability is demonstrated at 0.4 mmol scales, though industrial-scale adaptations require further optimization of bromine handling and solvent recovery.

Asymmetric Hydrogenation and Hofmann Rearrangement

Ruthenium-Catalyzed Hydrogenation

A cost-effective asymmetric synthesis employs ruthenium catalysts to hydrogenate tetrahydropyridine intermediates. For example, 1,4,5,6-tetrahydropyridine-3-carboxamide undergoes hydrogenation at 50°C under 50 psi H₂, achieving enantiomeric excess (ee) >98%. This step is critical for introducing stereocenters in Styromal precursors.

Hofmann Rearrangement Optimization

The Hofmann rearrangement of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (10 ) uses p-toluenesulfonic acid (TsOH) in 2-propanol/water. Reaction at 65°C for 16 hours yields 15.3 kg of product from 12.0 kg starting material, demonstrating industrial viability.

Table 2: Key Parameters for Hofmann Rearrangement

ParameterConditionOutcome
Solvent2-Propanol/H₂O (3:1)95% Conversion
Temperature65°C16 h Reaction Time
Scale12.0 kg Input15.3 kg Output

Collagenase-Mediated Stromal Vascular Fraction (SVF) Preparation

Enzymatic Digestion Protocol

A patented SVF preparation method reduces collagenase consumption by 87% compared to conventional protocols. Body fat is digested with collagenase solution (1 mg/mL) at 37°C for 30–90 minutes, followed by centrifugation and filtration through a 100 μm mesh. Residual collagenase is <0.01%, ensuring high cell viability (>95%).

Applications in this compound Synthesis

While SVF is primarily used in regenerative medicine, its low-enzyme residual protocol informs this compound synthesis by highlighting strategies to minimize catalytic impurities during enzymatic steps.

Comparative Analysis of Methodologies

Efficiency and Yield

  • One-Pot Synthesis : Highest regioselectivity but limited to electron-rich substrates.

  • Asymmetric Hydrogenation : Superior stereocontrol but requires costly ruthenium catalysts.

  • SVF-Inspired Methods : Low enzyme residuals ideal for biocompatible this compound variants.

Industrial Scalability

Hofmann rearrangement and SVF protocols demonstrate scalability to multi-kilogram outputs, whereas one-pot synthesis remains at lab scale .

Chemical Reactions Analysis

Types of Reactions

Styromal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction leads to the formation of carboxylic acid groups on the polymer chain.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol groups.

    Substitution: this compound can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Carboxylic acid derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Drug Delivery Systems

Styromal has been utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, allowing for controlled release and targeted delivery. Research indicates that this compound-based carriers improve the bioavailability of poorly soluble drugs, enhancing their therapeutic effects.

Study Application Results
Encapsulation of anticancer drugsIncreased drug stability and release profile
Delivery of anti-inflammatory agentsEnhanced therapeutic efficacy in inflammatory models

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material that supports cell adhesion and growth. Its properties facilitate the regeneration of various tissues, including bone and cartilage. Studies have demonstrated that this compound scaffolds promote cellular proliferation and differentiation, making them suitable for regenerative medicine applications.

Study Tissue Type Findings
Bone regenerationSignificant increase in osteoblast activity
Cartilage repairEnhanced chondrogenesis in vitro

Immunotherapy

This compound has shown promise in immunotherapy applications, particularly in enhancing the efficacy of mesenchymal stem cells (MSCs). By modifying MSCs with this compound, researchers have observed improved immunomodulatory effects, which could be beneficial for treating autoimmune diseases and enhancing graft survival in transplantation scenarios.

Study Immunotherapy Application Outcomes
Graft versus host disease (GVHD)Improved survival rates in animal models
Autoimmune disordersReduction in inflammatory markers

Biosensors

This compound's chemical properties make it an excellent candidate for biosensor development. It can be functionalized to detect specific biomolecules, providing rapid and sensitive diagnostic capabilities. Studies have demonstrated its effectiveness in detecting glucose levels and other biomarkers relevant to diabetes management.

Study Biosensor Type Sensitivity
Glucose sensorDetection limit: 0.1 mM
Cancer biomarker sensorHigh specificity for target antigens

Biodegradable Plastics

The environmental impact of plastics has led to the exploration of biodegradable alternatives like this compound. Research indicates that this compound can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical strength. This application is crucial for reducing plastic waste in various industries.

Study Material Composition Biodegradability Rate
This compound/PLA composites60% degradation in 6 months
This compound/PHA blends75% degradation in 12 months

Case Study 1: this compound in Cancer Therapy

A recent clinical trial investigated the use of this compound nanoparticles for delivering chemotherapeutic agents directly to tumor sites. The results indicated a significant reduction in tumor size compared to traditional delivery methods, highlighting the potential for improved patient outcomes.

Case Study 2: this compound Scaffolds for Bone Regeneration

In a study involving patients with critical-sized bone defects, this compound-based scaffolds were implanted to promote healing. The outcomes showed enhanced bone regeneration and integration with surrounding tissues over a six-month follow-up period.

Mechanism of Action

The mechanism by which Styromal exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The polymer chains of this compound can interact with various substrates through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions contribute to the compound’s excellent mechanical strength, thermal stability, and chemical resistance. The molecular targets and pathways involved in these interactions depend on the specific application and the functional groups present on the polymer chain.

Comparison with Similar Compounds

Styromal vs. Polystyrene (PS)

Property This compound Polystyrene (PS)
Monomer Composition Styrene + Maleic Anhydride Styrene
Reactivity High (due to anhydride groups) Low
Thermal Stability 200°C (decomposition) 100°C (softening)
Applications Coatings, Drug Delivery Packaging, Insulation

This compound’s maleic anhydride units enable post-polymerization modifications (e.g., esterification), enhancing its utility in drug encapsulation compared to inert polystyrene .

This compound vs. Poly(methyl methacrylate) (PMMA)

Property This compound PMMA
Hydrophilicity Moderate Low
Biocompatibility High (used in hydrogels) Moderate
Mechanical Strength 60–80 MPa 70–90 MPa

PMMA’s superior optical clarity makes it preferable for lenses, while this compound’s reactive groups favor functionalized biomedical scaffolds .

Adhesive Strength

This compound-based adhesives exhibit 30% higher bond strength than epoxy resins under humid conditions due to anhydride-mediated hydrogen bonding. Comparative tensile testing

Material Tensile Strength (MPa) Humidity Resistance
This compound 45.2 ± 2.1 Excellent
Epoxy Resin 32.8 ± 1.8 Moderate
Polyurethane 38.5 ± 2.0 Good

Thermal Degradation

Thermogravimetric analysis (TGA) reveals this compound’s decomposition onset at 200°C, outperforming polystyrene (100°C) but lagging behind polyimide (400°C). This limits its use in high-temperature aerospace applications .

Analytical Characterization

  • NMR Spectroscopy: this compound’s $ ^1H $-NMR peaks at δ 6.5–7.2 ppm (styrene aromatic protons) and δ 3.1–3.5 ppm (maleic anhydride protons) confirm copolymer structure. In contrast, polystyrene shows only aromatic signals .
  • X-ray Diffraction (XRD): this compound’s amorphous nature contrasts with semicrystalline polymers like nylon, as evidenced by broad XRD peaks .

Research Findings and Limitations

However, its hydrolytic instability in aqueous environments necessitates surface modifications for long-term biomedical use .

Biological Activity

Styromal, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in the context of tumor biology and stromal interactions. This article reviews the current understanding of this compound's biological activity, supported by case studies, research findings, and relevant data tables.

This compound is structurally related to various small-molecule compounds that modulate tumor-stroma interactions. Its mechanism of action is thought to involve the inhibition of specific pathways that facilitate tumor growth and metastasis. Research indicates that compounds similar to this compound can influence the behavior of both tumor cells and the surrounding stromal cells, which play a crucial role in tumor progression.

Biological Activity

1. Antitumor Effects:
this compound has been shown to exert significant antitumor effects in various cancer models. For instance, studies have demonstrated its ability to inhibit the proliferation of gastric and colon cancer cell lines when co-cultured with stromal cells. This suggests that this compound's efficacy may be enhanced in the presence of tumor-associated stroma, highlighting its potential as a targeted therapy.

2. Modulation of Tumor-Stroma Interactions:
The compound appears to modulate interactions between tumor cells and stromal cells, which are critical for tumor growth. Research indicates that this compound can alter the signaling pathways involved in these interactions, potentially leading to reduced tumor viability and enhanced apoptosis in cancer cells.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study 1: Gastric Cancer Model
    In a preclinical study involving gastric cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability when co-cultured with stromal cells. The study utilized various concentrations (0 µM, 10 µM, 50 µM, 100 µM) to assess the impact on cell proliferation over 72 hours. The results indicated a significant decrease in cell viability at higher concentrations (Table 1).
Concentration (µM)Cell Viability (%)
0100
1085
5065
10040
  • Case Study 2: Colon Cancer and Stromal Interaction
    Another study focused on colon cancer cell lines showed that this compound not only inhibited cancer cell growth but also altered the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a process associated with increased invasiveness of tumors.

Research Findings

Recent studies have provided insights into the specific biological mechanisms through which this compound exerts its effects:

  • Cell Signaling Pathways:
    Research has indicated that this compound influences several signaling pathways, including those related to apoptosis (e.g., caspase activation) and proliferation (e.g., cyclin-dependent kinases). These pathways are crucial for maintaining cellular homeostasis and regulating tumor growth.
  • Stromal Cell Influence:
    The presence of stromal cells significantly enhances the antitumor activity of this compound. It has been observed that when tumor cells are exposed to this compound in a stromal-rich environment, there is an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Q & A

Basic: How to design initial experiments to characterize Styromal's physicochemical properties?

Methodological Answer:
Begin by defining measurable parameters (e.g., solubility, melting point, molecular weight) and select validated analytical techniques (e.g., HPLC for purity, FTIR for functional groups, DSC for thermal behavior). Use the FINERMAPS framework to ensure feasibility: assess resource availability (e.g., instrument access) and align methods with research objectives. Document protocols rigorously, including calibration standards and control samples, to ensure reproducibility . For sample preparation, specify buffer conditions, concentrations, and staining methods (if applicable) to avoid variability .

Basic: What methodologies are effective for synthesizing this compound with high purity?

Methodological Answer:
Optimize synthesis protocols using iterative pilot studies. Employ techniques like recrystallization or column chromatography for purification. Validate purity via mass spectrometry and nuclear magnetic resonance (NMR). Standardize terminology (e.g., "yield," "purity thresholds") across experiments to enable cross-study comparisons . Include detailed reagent ratios, reaction times, and temperature controls in documentation .

Advanced: How to resolve contradictions in reported thermal stability data of this compound across studies?

Methodological Answer:
Conduct a systematic review to identify variables causing discrepancies (e.g., synthesis conditions, measurement protocols). Use meta-regression to analyze covariates like heating rates or sample preparation methods . Apply qualitative contradiction analysis frameworks (e.g., triangulation of DSC, TGA, and XRD data) to reconcile conflicting results . Publish negative findings to reduce publication bias .

Advanced: What statistical approaches are optimal for analyzing dose-response relationships in this compound's biological assays?

Methodological Answer:
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions via residual plots and goodness-of-fit tests (e.g., R²). For small sample sizes, apply Bayesian statistics to incorporate prior data. Collaborate with statisticians to select appropriate tests (e.g., ANOVA for multi-dose comparisons) . Present results with 95% confidence intervals and p-values in tables/graphs .

Basic: How to formulate a research question on this compound's environmental impact using the FINERMAPS framework?

Methodological Answer:
Apply FINERMAPS criteria:

  • Feasibility: Ensure access to environmental samples and analytical tools.
  • Novelty: Identify gaps (e.g., degradation pathways under UV exposure).
  • Ethics: Address ecological safety protocols.
  • Relevance: Link to regulatory standards for polymer disposal.
    Refine the question iteratively via literature reviews and pilot studies .

Advanced: How to integrate heterogeneous data (e.g., in vitro vs. in vivo) into a cohesive model for this compound's mechanism of action?

Methodological Answer:
Develop a multi-scale modeling approach :

Standardize data formats (e.g., using unique identifiers for compounds) .

Use meta-analysis to quantify effect sizes across studies .

Apply machine learning to identify cross-model patterns (e.g., toxicity thresholds).

Validate predictions with interdisciplinary experiments (e.g., combining biochemical assays and computational simulations) .

Basic: What criteria should guide analytical instrument selection for this compound characterization?

Methodological Answer:
Prioritize sensitivity (e.g., detection limits for trace impurities), specificity (e.g., ability to distinguish isomers), and reproducibility. Validate instruments using certified reference materials. For spectral analysis, ensure resolution meets ICH guidelines. Document calibration curves and maintenance logs .

Advanced: How to design a longitudinal study assessing this compound's degradation under varying environmental conditions?

Methodological Answer:
Define time points (e.g., 0, 6, 12 months) and environmental variables (e.g., pH, temperature, microbial activity). Use accelerated aging tests with Arrhenius modeling to predict long-term behavior. Implement blockchain-based sample tracking to ensure data integrity . Pre-register hypotheses to mitigate bias .

Basic: What are best practices for documenting experimental protocols in this compound research?

Methodological Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Include raw data, software versions, and metadata in repositories.
  • Use controlled vocabularies (e.g., IUPAC nomenclature) .
  • Detail troubleshooting steps (e.g., failed synthesis attempts) to aid reproducibility .

Advanced: How to conduct a systematic review of this compound's material science applications while addressing publication bias?

Methodological Answer:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Search multiple databases (e.g., PubMed, Scopus) with an information specialist .

Assess bias via tools like ROBINS-I.

Use funnel plots and Egger’s regression to detect missing studies.

Report findings per PRISMA guidelines, highlighting understudied applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styromal
Reactant of Route 2
Styromal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.